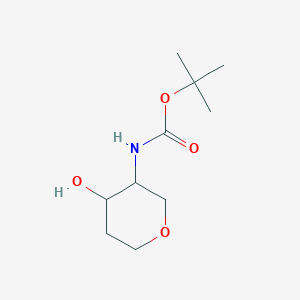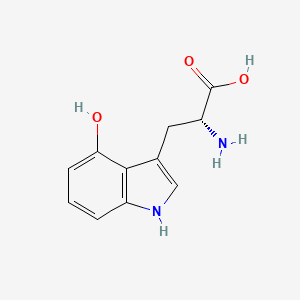
(R)-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids, fungal, and marine organisms . This compound is particularly interesting due to its structural features, which include an amino group, a hydroxy group, and an indole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of indole-3-carbaldehyde as a precursor. The indole-3-carbaldehyde can undergo multicomponent reactions (MCRs) to form the desired product . These reactions are typically high-yielding, operationally friendly, and comply with green chemistry criteria .
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid may involve the use of microwave-assisted synthesis. This method has been shown to increase yields and reduce reaction times significantly compared to conventional methods . For example, the synthesis of Schiff base derivatives containing indole and triazole using microwave irradiation resulted in yields of 85-96% and reaction times of 4-8 minutes .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The indole nucleus in the compound is particularly reactive and can participate in C–C and C–N coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium periodate for oxidation and cupric chloride dihydrate for hydrolysis . These reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include various heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These products are of significant interest in medicinal and pharmaceutical chemistry due to their biological activities.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules . In biology and medicine, it has been studied for its antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitor, and anti-HIV activities . Additionally, it is used in the assembly of pharmaceutically interesting scaffolds through multicomponent reactions .
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus in the compound is known to exhibit significant biological activities by interacting with enzymes and receptors in the body . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include other indole derivatives such as indole-3-carbaldehyde, indole-3-acetic acid, and indole-3-butyric acid . These compounds share the indole nucleus but differ in their functional groups and biological activities.
Uniqueness: What sets ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid apart from other similar compounds is its unique combination of an amino group, a hydroxy group, and an indole ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for various heterocyclic derivatives also makes it a valuable compound in medicinal and pharmaceutical chemistry .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m1/s1 |
InChI-Schlüssel |
QSHLMQDRPXXYEE-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



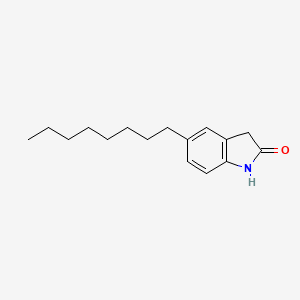
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)

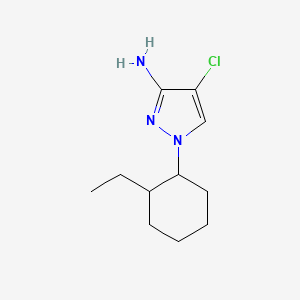
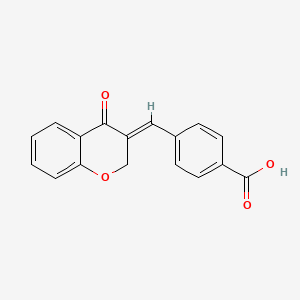
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
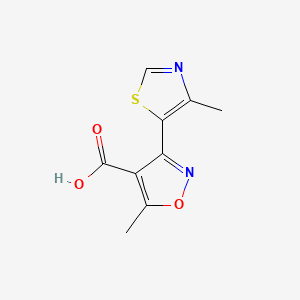

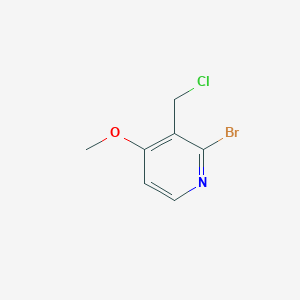
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
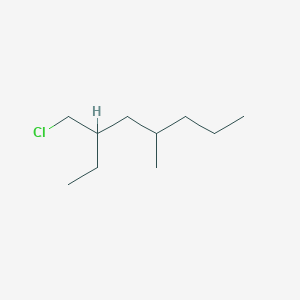
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
